methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate
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Overview
Description
METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE is a complex organic compound that features a variety of functional groups, including a methylsulfanyl group, a phthalazinone moiety, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE typically involves multi-step organic synthesis. Key steps may include:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step may involve the use of methylthiolating agents such as methyl iodide in the presence of a base.
Coupling with the amino acid derivative: This can be done using peptide coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to a dihydrophthalazine using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: EDCI, DCC, DIPEA.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a potential inhibitor of specific enzymes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of METHYL (2S)-4-(METHYLSULFANYL)-2-{[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]AMINO}BUTANOATE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]butanoate |
InChI |
InChI=1S/C16H19N3O4S/c1-23-16(22)12(7-8-24-2)17-14(20)9-13-10-5-3-4-6-11(10)15(21)19-18-13/h3-6,12H,7-9H2,1-2H3,(H,17,20)(H,19,21)/t12-/m0/s1 |
InChI Key |
LVNCXXZOTBOPEI-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)CC1=NNC(=O)C2=CC=CC=C21 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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